molecular formula C17H24O B14269554 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- CAS No. 141111-62-8

1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl-

Cat. No.: B14269554
CAS No.: 141111-62-8
M. Wt: 244.37 g/mol
InChI Key: PAPFJFJXLWEIRR-UHFFFAOYSA-N
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Description

1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- is a complex organic compound belonging to the indene family. This compound is characterized by its unique structure, which includes a dihydroindene core with multiple methyl substitutions and a carboxaldehyde functional group. The presence of these functional groups and substitutions makes it a compound of interest in various chemical and industrial applications.

Preparation Methods

The synthesis of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives followed by oxidation to introduce the carboxaldehyde group. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide, and oxidizing agents like chromium trioxide or pyridinium chlorochromate. Industrial production methods may involve catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- can be compared with other similar compounds, such as:

    1H-Indene-4-carboxaldehyde, 2,3-dihydro-: This compound has a similar structure but differs in the position of the carboxaldehyde group.

    1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: This compound has fewer methyl substitutions and lacks the carboxaldehyde group.

    1H-Indene, 2,3-dihydro-4,6-dimethyl-: This compound has different methyl substitution patterns and does not contain a carboxaldehyde group.

The uniqueness of 1H-Indene-5-carboxaldehyde, 2,3-dihydro-1,1,2,3,3,4,6-heptamethyl- lies in its specific substitution pattern and the presence of the carboxaldehyde group, which imparts distinct chemical and biological properties.

Properties

CAS No.

141111-62-8

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

1,1,2,3,3,4,6-heptamethyl-2H-indene-5-carbaldehyde

InChI

InChI=1S/C17H24O/c1-10-8-14-15(11(2)13(10)9-18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3

InChI Key

PAPFJFJXLWEIRR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C1(C)C)C(=C(C(=C2)C)C=O)C)(C)C

Origin of Product

United States

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